molecular formula C14H18ClNO4 B13452624 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid

Cat. No.: B13452624
M. Wt: 299.75 g/mol
InChI Key: SFPNWUSWJKUFIH-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl group, a methylamino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid typically involves multiple steps. One common method includes the alkylation of a suitable precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)

InChI Key

SFPNWUSWJKUFIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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